molecular formula C9H8N2O2 B577683 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- CAS No. 1324002-79-0

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-

Cat. No.: B577683
CAS No.: 1324002-79-0
M. Wt: 176.175
InChI Key: MXNLRLVSFINTBK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyridine family and features a fused pyrrole ring, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- typically involves several steps, including cyclization and functional group modifications. One common synthetic route includes the following steps :

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core.

    Functional Group Modification: Subsequent steps involve the introduction of the carboxylic acid and methyl groups. This can be achieved through reactions such as nitration, reduction, and esterification.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- undergoes various chemical reactions, including:

These reactions often yield products that retain the core structure of the compound while introducing new functional groups, enhancing its chemical versatility.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- can be compared to other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- lies in its specific interactions with molecular targets and its potential as an anticancer agent, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-6-5-10-7(9(12)13)4-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLRLVSFINTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 500 mL pear flask was added methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (1B, 14 g, 71 mmol) in methanol (71.0 ml). At 0° C. was added 1N sodium hydroxide solution (140 ml, 140 mmol). This was then stirred at 0° C. for 1 h, when the reaction was complete. Brine (25 ml) was added and methanol was removed in vacuo. The aqueous mixture was washed twice with EtOAc. The aqueous layer was then acidified to pH 4; the resulting precipitate was collected on a fritted glass funnel and dried overnight under a stream of nitrogen to give the desired product 1-methyl-1H -pyrrolo[3,2-c]pyridine-6-carboxylic acid (1C, 10 g, 83% yield) as an off white powder. This was used in next step without further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
25 mL
Type
solvent
Reaction Step Three

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